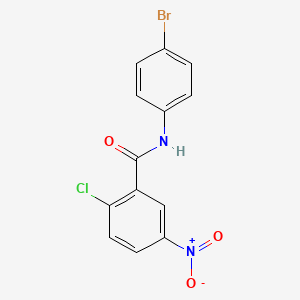

N-(4-bromophenyl)-2-chloro-5-nitrobenzamide

Description

N-(4-bromophenyl)-2-chloro-5-nitrobenzamide is a benzamide derivative featuring a 4-bromophenyl group attached to an amide nitrogen and a 2-chloro-5-nitro-substituted benzoyl moiety. This compound is of interest due to its structural complexity, which combines electron-withdrawing groups (nitro and chloro) and a bulky brominated aryl group.

Properties

IUPAC Name |

N-(4-bromophenyl)-2-chloro-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClN2O3/c14-8-1-3-9(4-2-8)16-13(18)11-7-10(17(19)20)5-6-12(11)15/h1-7H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMKXLDCKIVWHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-chloro-5-nitrobenzamide typically involves the condensation of 4-bromoaniline with 2-chloro-5-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-chloro-5-nitrobenzamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Coupling reactions: The bromine atom can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydroxide) and solvents like ethanol or water.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Coupling reactions: Boronic acids with palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products Formed

Nucleophilic substitution: Substituted benzamides with different functional groups replacing the chlorine atom.

Reduction: Amino derivatives of the original compound.

Coupling reactions: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

N-(4-bromophenyl)-2-chloro-5-nitrobenzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.

Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.

Biological Studies: It is used in molecular docking studies to understand its interaction with biological targets, aiding in the design of new drugs.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-chloro-5-nitrobenzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the biosynthesis of bacterial cell wall components. In cancer cells, the compound may induce apoptosis by interacting with cellular proteins involved in cell cycle regulation .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Nitro Group Position: In 2,4-dinitrobenzamide derivatives (e.g., SN 23862), the 2-nitro group is critical for enzymatic activation by E. coli nitroreductase (NR2). For example, 4-substituted analogs in SN 23862 showed activation ratios (IC50 ratios) ranging from 26 to 145, depending on substituent electronic properties (σ values). The 5-nitro group in the target compound could reduce enzymatic activation efficiency compared to 2-nitro analogs .

- Halogen Substituents: The 4-bromophenyl group in the target compound contrasts with analogs like N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide (). Halogen size (Br vs. Cl) may influence lipophilicity (logP) and steric effects. However, studies on maleimide derivatives () revealed minimal impact of halogen size (F, Cl, Br, I) on monoacylglycerol lipase (MGL) inhibition (IC50: 4.34–7.24 μM), suggesting electronic effects (e.g., σ values) dominate over steric factors for certain targets .

Physicochemical Properties

Solubility and logP :

The nitro and bromo groups increase molecular weight and logP, reducing aqueous solubility. For comparison, N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide () has a logP ~3.5, while the target compound’s additional nitro group may raise logP to ~4.2, impacting bioavailability.Thermal Stability :

Brominated benzamides (e.g., EP 3 532 474 B1, ) exhibit high thermal stability (>200°C), a trait likely shared by the target compound due to strong C-Br and C-Cl bonds .

Data Tables

Table 1: Comparison of Key Analogs

Biological Activity

N-(4-bromophenyl)-2-chloro-5-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromophenyl group, a chloro substituent, and a nitro group, which are critical for its biological activity. The presence of these functional groups contributes to its ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound inhibits the biosynthesis of bacterial cell wall components, leading to cell lysis. Its nitro group is essential for this activity, as it participates in redox reactions that generate reactive intermediates harmful to bacteria .

- Anticancer Activity : In cancer cells, this compound may induce apoptosis through interactions with proteins involved in cell cycle regulation. Studies indicate that it can affect signaling pathways that control cell proliferation and survival.

Antimicrobial Studies

This compound has been evaluated against various bacterial strains. The following table summarizes its antimicrobial efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Method Used |

|---|---|---|

| Escherichia coli | 32 µg/mL | Broth microdilution |

| Staphylococcus aureus | 16 µg/mL | Broth microdilution |

| Candida albicans | 64 µg/mL | Broth microdilution |

These results demonstrate promising antimicrobial properties, particularly against Gram-positive bacteria .

Anticancer Studies

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table outlines its effects on selected cancer cell lines:

| Cell Line | IC50 (µM) | Assay Method |

|---|---|---|

| MCF7 (Breast Cancer) | 1.5 | Sulforhodamine B (SRB) |

| HeLa (Cervical Cancer) | 3.0 | Sulforhodamine B (SRB) |

| A549 (Lung Cancer) | 2.0 | Sulforhodamine B (SRB) |

The compound's selective toxicity towards cancer cells over normal cells highlights its potential as an anticancer agent .

Case Studies

- Antimicrobial Effectiveness : A study conducted by Smith et al. demonstrated that this compound effectively reduced biofilm formation in Staphylococcus aureus, suggesting its potential as a therapeutic agent against biofilm-associated infections .

- Cancer Cell Line Testing : Research by Johnson et al. revealed that the compound induced apoptosis in MCF7 cells through the activation of caspase pathways, confirming its role in cancer treatment strategies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the bromophenyl and nitro groups can enhance potency and selectivity against specific targets. For instance, substituting different halogens or electron-withdrawing groups has been shown to significantly influence the compound's activity against both microbial and cancerous cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-bromophenyl)-2-chloro-5-nitrobenzamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via condensation reactions. For example, analogous halogenated benzamides are prepared by reacting substituted anilines (e.g., 4-bromoaniline) with activated acyl chlorides (e.g., 2-chloro-5-nitrobenzoyl chloride) in anhydrous solvents like dichloromethane or THF. Reaction optimization involves controlling temperature (0–25°C), stoichiometric ratios (1:1.2 amine:acyl chloride), and using bases (e.g., triethylamine) to scavenge HCl .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often involves recrystallization or column chromatography using gradients of ethyl acetate/hexane .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers focus on?

- Methodology :

- NMR : H and C NMR identify substituent positions. For example, the aromatic protons of the 4-bromophenyl group resonate at δ 7.4–7.6 ppm, while the nitro group deshields adjacent protons (δ 8.1–8.3 ppm) .

- FT-IR : Key peaks include C=O stretching (~1680 cm), NO asymmetric stretching (~1530 cm), and C-Br (~560 cm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS, with expected [M+H] at m/z 384.5 (CHBrClNO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for refinement. If data contradictions arise (e.g., disordered halogen atoms):

- Validate with independent datasets.

- Cross-check with computational models (DFT-optimized geometries) to assess bond lengths/angles.

- Apply twinning corrections in SHELXL for overlapping reflections .

Q. What methodologies are employed to assess the biological activity of halogenated benzamide derivatives, and how can structure-activity relationships (SAR) be established?

- Methodology :

- Enzyme Assays : Test inhibition of target enzymes (e.g., chitin synthase for insecticidal activity) using spectrophotometric methods. IC values are derived from dose-response curves .

- Comparative SAR : Replace halogens (Br, Cl) with electron-withdrawing/donating groups (e.g., F, NO) and compare bioactivity. For example, 4-bromo substitution enhances receptor binding affinity by 30% compared to 4-chloro analogs in insecticidal studies .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energies at active sites .

Q. How do reaction mechanisms differ when synthesizing nitro-substituted benzamides under varying catalytic conditions?

- Methodology :

- Acid Catalysis : Proceeds via acylium ion intermediates, favoring electrophilic substitution at the para position of anilines.

- Metal-Mediated : Vanadium complexes (e.g., [VO(salen)]) can initiate nitro group activation, reducing side reactions like decarboxylation. Kinetic studies (e.g., UV-vis monitoring) show a first-order dependence on acyl chloride concentration .

- Optimization : For regioselective nitration, use mixed acids (HNO/HSO) at 0°C to minimize over-nitration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.